2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile
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Overview
Description
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group, a hydroxypropoxy group, and a dimethylaminoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with epichlorohydrin to form an intermediate, which is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar functional groups but a simpler structure.
2-(Dimethylamino)ethyl chloride: Another related compound used in organic synthesis.
Uniqueness
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[3-[2-(dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-17(2)8-7-16-10-13(18)11-19-14-6-4-3-5-12(14)9-15/h3-6,13,16,18H,7-8,10-11H2,1-2H3 |
InChI Key |
LYSIWPVLPNRLTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNCC(COC1=CC=CC=C1C#N)O |
Origin of Product |
United States |
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